Technical Monograph: 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene
Technical Monograph: 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene
Executive Summary
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 3832-65-3) is a specialized fluorinated aromatic ether characterized by high thermal stability, chemical inertness, and unique lipophilic properties. In the context of drug development and advanced materials research, this compound serves two critical roles: as a robust process solvent for high-value organic synthesis and as a fluorinated scaffold for introducing metabolically stable ether linkages into pharmaceutical candidates.
This guide provides a comprehensive technical analysis of the compound’s physicochemical profile, validated synthesis protocols, and specific applications in medicinal chemistry, emphasizing the strategic utility of the 1,1,2,2-tetrafluoroethoxy moiety as a bioisostere.
Part 1: Chemical Identity & Physicochemical Profile[1]
The symmetric substitution of the benzene ring with two tetrafluoroethoxy groups imparts significant electron-withdrawing character and lipophilicity. Unlike its non-fluorinated analogues, the presence of the -OCF₂CF₂H group drastically alters the molecule's interaction with biological targets and solvents.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| Chemical Name | 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene | IUPAC |
| CAS Number | 3832-65-3 | Verified Identifier |
| Molecular Formula | C₁₀H₆F₈O₂ | |
| Molecular Weight | 310.14 g/mol | |
| Structure | p-C₆H₄(OCF₂CF₂H)₂ | Symmetric substitution |
| Boiling Point | 81–83 °C @ 10 mmHg | Extrapolates to >180 °C @ atm |
| Density | ~1.443 g/cm³ | Predicted @ 25 °C |
| Refractive Index | 1.3845 | @ 589.3 nm, 25 °C |
| Appearance | Colorless Liquid | Low viscosity |
| Solubility | Soluble in chlorinated solvents, ethers, alcohols | Immiscible with water |
Technical Insight: The terminal proton in the tetrafluoroethoxy group (-OCF₂CF₂H ) provides a unique NMR handle (triplet of triplets) distinct from perfluorinated chains, aiding in structural verification during synthesis.
Part 2: Synthesis & Manufacturing Protocols
Core Synthetic Pathway: Nucleophilic Fluoroalkylation
The most efficient industrial and laboratory synthesis involves the base-catalyzed addition of hydroquinone (1,4-dihydroxybenzene) to tetrafluoroethylene (TFE). This reaction exploits the nucleophilicity of the phenoxide ion towards the electron-deficient fluoroalkene.
Reaction Logic
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Activation: Hydroquinone is deprotonated by a strong base (KOH) to form the diphenoxide dianion.
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Addition: The nucleophilic oxygen attacks the CF₂ terminus of TFE.
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Stabilization: The resulting carbanion is protonated (typically by solvent or trace water) to yield the stable tetrafluoroethoxy ether.
Validated Experimental Protocol
Note: TFE is a hazardous, explosive gas. This protocol assumes the use of a high-pressure autoclave and safety barricades.
Reagents:
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Hydroquinone (1.0 eq)[1]
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Tetrafluoroethylene (TFE) (Excess, maintained at pressure)
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Potassium Hydroxide (KOH) (0.2–0.5 eq, catalytic to stoichiometric)
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Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Dry)
Step-by-Step Workflow:
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Reactor Loading: Charge a stainless steel autoclave with hydroquinone and KOH in DMF.
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Inerting: Seal the reactor and purge with nitrogen (3x) to remove oxygen.
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TFE Addition: Heat the mixture to 60–80 °C. Introduce TFE gas until internal pressure reaches 5–10 bar.
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Reaction Phase: Maintain temperature and pressure (re-pressurizing as TFE is consumed) for 6–12 hours. Monitoring by pressure drop is critical.
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Workup: Vent unreacted TFE (scrubbed). Pour the reaction mixture into ice water.
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Extraction: Extract the product with dichloromethane or diethyl ether. Wash the organic layer with dilute HCl (to remove unreacted amine/base) and brine.
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Purification: Dry over MgSO₄ and distill under reduced pressure (vacuum distillation) to isolate the pure product (BP 81–83 °C @ 10 mmHg).
Reaction Mechanism Diagram
The following diagram illustrates the stepwise transformation from hydroquinone to the bis-ether.
Figure 1: Nucleophilic addition mechanism of hydroquinone to tetrafluoroethylene under basic conditions.
Part 3: Applications in Research & Drug Development
Fluorinated Bioisosteres in Medicinal Chemistry
In drug design, the 1,1,2,2-tetrafluoroethoxy group (-OCF₂CF₂H) acts as a bioisostere for standard alkoxy groups (-OCH₃, -OCH₂CH₃).
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Metabolic Stability: The high bond strength of C-F bonds protects the alpha-carbon from cytochrome P450-mediated oxidation (O-dealkylation), significantly extending the half-life of the drug candidate.
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Lipophilicity Modulation: The fluorine atoms increase lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration without increasing steric bulk significantly.
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Conformational Locking: The "gauche effect" inherent in fluoroalkyl chains can lock the ether side chain into specific conformations, potentially improving binding affinity to receptor pockets.
Specialized Process Solvent
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene serves as a high-performance solvent for:
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Fluorination Reactions: Its chemical similarity to fluorinated reagents makes it an excellent medium for reactions involving elemental fluorine or aggressive fluorinating agents (e.g., Selectfluor), where non-fluorinated solvents would degrade.
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Partitioning Studies: Used in biphasic systems to determine fluorous partition coefficients, aiding in the design of fluorous-tagged synthesis.
Part 4: Handling, Safety & Toxicology
Safety Data Sheet (SDS) Summary
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Signal Word: WARNING
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Hazard Statements:
Handling Protocols
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Engineering Controls: Always handle within a certified chemical fume hood. The compound's volatility requires active ventilation to prevent vapor accumulation.
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PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat are mandatory.
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Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture ingress, although the compound is hydrolytically stable.
Toxicology Insight
While specific toxicological data for the bis compound is limited compared to the mono-analog, fluorinated ethers generally exhibit low acute toxicity but can possess anesthetic properties at high concentrations. Avoid inhalation of vapors.[4][5]
References
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GuideChem. (2025). (1,1,2,2-Tetrafluoroethoxy)benzene Properties and CAS Data. Retrieved from
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ChemicalBook. (2025). 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene CAS# 3832-65-3 Technical Data. Retrieved from
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Sigma-Aldrich. (2025). Product Specification: (1,1,2,2-Tetrafluoroethoxy)benzene (Mono-analog reference). Retrieved from
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PubChem. (2025). Compound Summary: 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (Structural Analog). Retrieved from
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BenchChem. (2025). Synthesis of Fluoroalkoxy Benzenes: General Protocols. Retrieved from
